5'-DMTr-T-Methyl Phosphonamidite: A Technical Guide to the Synthesis of Nuclease-Resistant Oligonucleotides
5'-DMTr-T-Methyl Phosphonamidite: A Technical Guide to the Synthesis of Nuclease-Resistant Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
5'-DMTr-T-Methyl phosphonamidite is a specialized phosphoramidite (B1245037) monomer crucial for the chemical synthesis of modified oligonucleotides. Its unique structure, featuring a methyl group on the phosphorus atom, gives rise to oligonucleotides with a methylphosphonate (B1257008) backbone. This modification imparts significant nuclease resistance and an uncharged backbone, properties highly desirable in the development of antisense oligonucleotides and other nucleic acid-based therapeutics. This guide provides an in-depth overview of 5'-DMTr-T-Methyl phosphonamidite, its properties, and detailed protocols for its use in solid-phase oligonucleotide synthesis.
Core Concepts
Standard DNA and RNA oligonucleotides possess a phosphodiester backbone, which is susceptible to degradation by cellular nucleases. This rapid degradation limits their therapeutic efficacy. The methylphosphonate linkage, created using methyl phosphonamidites, replaces one of the non-bridging oxygen atoms of the phosphodiester linkage with a methyl group. This alteration renders the internucleotide bond resistant to nuclease activity, thereby increasing the in vivo stability of the oligonucleotide.
The 5'-dimethoxytrityl (DMTr) group is an acid-labile protecting group on the 5'-hydroxyl of the thymidine (B127349) nucleoside, essential for the stepwise, controlled synthesis of the oligonucleotide chain. The methyl phosphonamidite moiety at the 3'-position enables the coupling reaction with the free 5'-hydroxyl of the growing oligonucleotide chain on a solid support.
Chemical Structure
Caption: Chemical structure of 5'-DMTr-T-Methyl phosphonamidite.
Data Presentation
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C38H48N3O7P | MedChemExpress |
| Molecular Weight | 689.78 g/mol | MedChemExpress |
| Appearance | Solid | General knowledge |
| Storage Conditions | -20°C | BroadPharm, Glen Research |
| Solubility | Anhydrous acetonitrile | Glen Research |
Stability of Methylphosphonate Oligonucleotides
| Parameter | Phosphodiester Oligonucleotide | Methylphosphonate Oligonucleotide | Reference |
| In Vivo Half-Life (mice) | ~5 minutes (in monkeys) | 17 minutes | [1] |
| Nuclease Resistance | Low | High | [2] |
Experimental Protocols
Automated Solid-Phase Synthesis of Methylphosphonate Oligonucleotides
This protocol is adapted from standard phosphoramidite chemistry for use with methyl phosphonamidites on an automated DNA synthesizer.
1. Solid Support Preparation:
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The synthesis begins with the first nucleoside pre-attached to a solid support, typically controlled pore glass (CPG), via its 3'-hydroxyl group.
2. Synthesis Cycle: The synthesis proceeds in a 3' to 5' direction through a repeated four-step cycle for each monomer addition.
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Step 1: Deblocking (Detritylation)
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Reagent: 3% Trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM).
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Procedure: The acid-labile 5'-DMTr protecting group is removed from the support-bound nucleoside to expose the 5'-hydroxyl group for the subsequent coupling reaction.
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Step 2: Coupling
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Reagents:
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5'-DMTr-T-Methyl phosphonamidite (or other methyl phosphonamidite) solution (e.g., 0.1 M in anhydrous acetonitrile).
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Activator solution (e.g., Tetrazole, ETT, or DCI in anhydrous acetonitrile).
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Procedure: The methyl phosphonamidite is activated by the activator and couples to the free 5'-hydroxyl group of the growing oligonucleotide chain.
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Note: A longer coupling time (e.g., 5 minutes for a 1 µmole scale synthesis) is recommended for methyl phosphonamidites compared to standard phosphoramidites to ensure high coupling efficiency.
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Step 3: Capping
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Reagents:
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Capping A: Acetic anhydride (B1165640) in THF/Lutidine.
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Capping B: 16% N-Methylimidazole in THF.
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Procedure: Any unreacted 5'-hydroxyl groups are acetylated (capped) to prevent them from participating in subsequent coupling steps, which would result in deletion mutations in the final product.
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Step 4: Oxidation
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Reagent: Iodine solution (e.g., 0.02 M I2 in THF/Water/Pyridine).
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Procedure: The unstable phosphite (B83602) triester linkage is oxidized to a stable pentavalent methylphosphonate linkage.
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3. Final Detritylation:
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After the final coupling cycle, the terminal 5'-DMTr group is typically removed by a final acid wash if "DMT-off" synthesis is desired for subsequent purification and use.
Cleavage and Deprotection: One-Pot Procedure
Due to the base-lability of the methylphosphonate linkage, a modified deprotection protocol is required. A one-pot procedure has been shown to be superior in yield compared to traditional two-step methods.[3]
1. Column Preparation:
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After synthesis, air-dry the solid support within the synthesis column.
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Transfer the support to a sealed deprotection vial.
2. Initial Ammoniolysis:
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Reagent: 0.5 mL of a solution of acetonitrile/ethanol/ammonium hydroxide (B78521) (45:45:10).
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Procedure: Add the reagent to the support, seal the vial, and let it stand at room temperature for 30 minutes. This step cleaves the oligonucleotide from the solid support.
3. Base Deprotection:
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Reagent: 0.5 mL of ethylenediamine (B42938).
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Procedure: Add ethylenediamine to the vial, reseal, and let it stand at room temperature for 6 hours. This removes the protecting groups from the nucleobases.
4. Neutralization and Recovery:
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Decant the supernatant containing the deprotected oligonucleotide.
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Wash the support twice with 0.5 mL of acetonitrile/water (1:1) and combine with the supernatant.
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Dilute the combined solution to 15 mL with water.
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Adjust the pH to 7 with 6M hydrochloric acid in acetonitrile/water (1:9).
5. Desalting and Purification:
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The crude oligonucleotide solution can then be desalted using standard cartridge procedures.
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Further purification is typically performed by High-Performance Liquid Chromatography (HPLC).
Mandatory Visualization
Caption: Workflow for the synthesis of methylphosphonate oligonucleotides.
Conclusion
5'-DMTr-T-Methyl phosphonamidite is an indispensable reagent for the synthesis of oligonucleotides with enhanced nuclease resistance, a key attribute for therapeutic applications. While the synthesis follows the general principles of phosphoramidite chemistry, specialized conditions, particularly for the coupling and deprotection steps, are necessary to achieve high yields of the desired product. The protocols and data presented in this guide offer a comprehensive resource for researchers and developers working to harness the potential of methylphosphonate-modified oligonucleotides.
